Compendial Impurity Limit for 4-Bromo-Dienogest Is 5‑Fold Stricter Than the Total Impurity Threshold in High-Purity Dienogest API
In high-purity dienogest API manufactured according to US Patent 8,314,145, the total amount of all impurities is required to be less than 0.1% (by HPLC area percentage), while the specific limit for 4-bromo-dienogest (Impurity M) is set below the detection limit of 0.02% [1]. This means the allowable burden of Impurity M is at least 5‑fold lower than the aggregate impurity ceiling, establishing a direct head-to-head quantitative difference within the same analytical run. Comparator: total impurities ≤0.1%. Target: 4-bromo-dienogest <0.02%.
| Evidence Dimension | Maximum permissible level in high-purity dienogest API (HPLC area%) |
|---|---|
| Target Compound Data | 4-Bromo-dienogest (Impurity M) < 0.02% (HPLC, below detection limit) |
| Comparator Or Baseline | Total impurities < 0.1% (HPLC area%) |
| Quantified Difference | 5‑fold stricter limit (0.02% vs. 0.1%) |
| Conditions | High-purity dienogest drug substance; HPLC analysis; detection limit set at 0.02% |
Why This Matters
This demonstrates that Impurity M is the single most tightly controlled process impurity in dienogest API, meaning procurement of its reference standard is indispensable for demonstrating regulatory compliance of any dienogest manufacturing process.
- [1] Dancsi, L., Mahó, S., Aranyi, A., Horváth, J. High purity 17α-cyanomethyl-17β-hydroxy-estra-4,9-diene-3-one and process for the synthesis thereof. US Patent US8314145B2, lines 11–14 and 25–27, November 20, 2012. View Source
